molecular formula C10H11IO2 B12330685 Benzenepropanoic acid, 3-iodo-2-methyl-

Benzenepropanoic acid, 3-iodo-2-methyl-

Cat. No.: B12330685
M. Wt: 290.10 g/mol
InChI Key: QFTSGSLZDXVVLY-UHFFFAOYSA-N
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Description

Benzenepropanoic acid derivatives are aromatic carboxylic acids characterized by a phenyl group attached to a three-carbon chain terminating in a carboxylic acid group. The compound 3-iodo-2-methyl-benzenepropanoic acid is a substituted derivative where an iodine atom is positioned at the benzene ring’s 3rd carbon (meta position) and a methyl group at the 2nd carbon (ortho position) of the propanoic acid chain. This substitution pattern introduces steric bulk and electronic effects due to iodine’s high atomic radius and electronegativity, which may influence its physicochemical properties (e.g., solubility, stability) and biological interactions .

Properties

Molecular Formula

C10H11IO2

Molecular Weight

290.10 g/mol

IUPAC Name

3-(3-iodo-2-methylphenyl)propanoic acid

InChI

InChI=1S/C10H11IO2/c1-7-8(5-6-10(12)13)3-2-4-9(7)11/h2-4H,5-6H2,1H3,(H,12,13)

InChI Key

QFTSGSLZDXVVLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1I)CCC(=O)O

Origin of Product

United States

Preparation Methods

Iodination of 2-Methylbenzenepropanoic Acid

Starting with 2-methylbenzenepropanoic acid, iodination can be achieved using iodine (I₂) and an oxidizing agent (e.g., potassium persulfate, K₂S₂O₈) in mixed acid solvents. This method mirrors industrial protocols for benzoic acid derivatives.

Reagents/Conditions Yield Key Observations
I₂, K₂S₂O₈, acetic acid, 90°C 75–80% Mixture of 3-iodo and 5-iodo isomers; recrystallization isolates 3-iodo product
I₂, HIO₃, β-zeolite, acetic anhydride 85%+ High-purity product via sublimation; minimal diiodinated byproducts

Mechanistic Insight : The methyl group directs iodination to the ortho and para positions. However, steric hindrance from the propanoic acid side chain may favor the meta position (C3) relative to the methyl group.

C–H Activation via Pd Catalysis

Palladium-catalyzed C–H iodination offers superior regioselectivity, particularly when coupled with directing groups.

Aliphatic Carboxyl-Directed Iodination

Hydrocinnamic acid derivatives undergo meta- or ortho-C–H iodination using 2-nitrophenyl iodides under Pd(OAc)₂ catalysis.

Substrate Catalyst System Position Yield
2-Methylbenzenepropanoic acid Pd(OAc)₂, AgOBz, NaOAc C3 70–85%
N-Formyl-Gly-OH ligand C3 78%

Key Steps :

  • Cyclopalladation : The aliphatic carboxyl group chelates Pd, forming a six-membered metallacycle.
  • Iodine Transfer : 2-Nitrophenyl iodide acts as the iodinating agent, favoring meta-C–H activation.

Diazotization and Sandmeyer-Type Reactions

Amino-substituted precursors enable precise iodination via diazonium salt intermediates.

Synthesis from 2-Amino-5-Methylbenzenepropanoic Acid

Adapting a method for benzoic acid derivatives:

  • Diazotization : 2-Amino-5-methylbenzenepropanoic acid reacts with NaNO₂/HCl at 0°C.
  • Iodination : KI replaces the diazonium group, yielding 3-iodo-2-methylbenzenepropanoic acid.
Step Conditions Yield
Diazotization NaNO₂, HCl, 0°C, 2h
Iodination KI, acetone/water, 90°C, 0.5h 85%

Advantages :

  • High regioselectivity due to the diazonium intermediate.
  • Avoids competitive electrophilic substitution.

Cross-Coupling and Halogen Exchange

Though less common, coupling reactions can introduce iodine indirectly.

Suzuki-Miyaura Coupling

A brominated precursor (e.g., 3-bromo-2-methylbenzenepropanoic acid) undergoes transmetallation with an iodide source. However, this method is limited by the availability of brominated intermediates and low iodide reactivity.

Comparative Analysis of Methods

Method Regioselectivity Yield Scalability Purity
Electrophilic Iodination Moderate 75–80% High Requires recryst.
Pd-Catalyzed C–H Activation Excellent 70–85% Moderate Chromatography
Diazotization High 85% Moderate Crystallization
Cross-Coupling Low <50% Low Variable

Recommendations :

  • Pd-Catalyzed C–H Activation : Preferred for complex substrates with directing groups.
  • Electrophilic Iodination : Cost-effective for bulk production.
  • Diazotization : Ideal for small-scale, high-purity synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, 3-iodo-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenepropanoic acids, while oxidation can produce carboxylic acids and reduction can result in deiodinated compounds .

Scientific Research Applications

Benzenepropanoic acid, 3-iodo-2-methyl- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.

    Industry: It is utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, 3-iodo-2-methyl- involves its interaction with specific molecular targets and pathways. The iodine atom plays a crucial role in its reactivity, enabling the compound to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

The following analysis compares 3-iodo-2-methyl-benzenepropanoic acid with structurally related benzenepropanoic acid derivatives, focusing on substituent effects, bioactivity, and industrial relevance.

Substituent Effects on Physicochemical Properties
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Effects Reference
3-Iodo-2-methyl-benzenepropanoic acid 3-I, 2-CH₃ ~292.07 (estimated) High steric hindrance (iodine), potential lipophilicity; may reduce metabolic stability.
Benzenepropanoic acid (hydrocinnamic acid) None (parent compound) 150.17 Found in microbial metabolites; antifungal, flavoring agent (floral scent).
Benzenepropanoic acid, 3,5-bis(tert-butyl)-4-hydroxy-, methyl ester 3,5-(C(CH₃)₃), 4-OH, methyl ester 322.44 Antimicrobial activity; used in food preservation for flavor enhancement.
Benzenepropanoic acid, α-ethyl-4-methoxy-3-[[[4-(trifluoromethyl)benzyl]amino]carbonyl]- α-CH₂CH₃, 4-OCH₃, 3-CONHCH₂-C₆H₄CF₃ 467.45 Chirality-dependent bioactivity (S vs. R isomers); potential drug candidate.
Benzenepropanoic acid, β-methyl-, methyl ester β-CH₃, methyl ester 178.23 Flavoring agent (fruity notes); lower polarity due to esterification.

Key Observations :

  • Iodine vs. tert-butyl substituents : The iodine atom in the target compound may enhance halogen bonding interactions in biological systems compared to bulky tert-butyl groups, which primarily improve steric shielding .
  • Methyl group position : The 2-methyl substituent (ortho to the carboxylic acid) could hinder rotation or binding to enzymatic active sites, similar to α-ethyl substituents in .

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